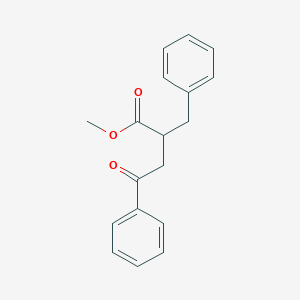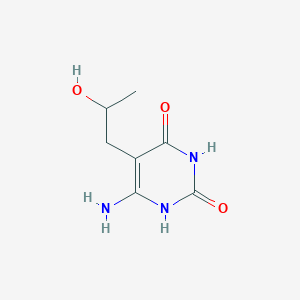![molecular formula C18H14N2O5 B14010043 3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal CAS No. 6971-70-6](/img/structure/B14010043.png)
3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal is a complex organic compound with the molecular formula C18H14N2O5. It is characterized by the presence of an azoxy group, a dioxopropyl group, and an oxopropanal group, making it a highly functionalized molecule. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(2,3-dioxopropyl)phenylhydrazine with 4-nitrobenzaldehyde under specific conditions to form the azoxy intermediate. This intermediate is then subjected to further reactions to introduce the oxopropanal group, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the azoxy group to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, while the dioxopropyl and oxopropanal groups can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanoic acid
- 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanol
Uniqueness
Compared to similar compounds, 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
6971-70-6 |
|---|---|
Molekularformel |
C18H14N2O5 |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
[4-(2,3-dioxopropyl)phenyl]-[4-(2,3-dioxopropyl)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C18H14N2O5/c21-11-17(23)9-13-1-5-15(6-2-13)19-20(25)16-7-3-14(4-8-16)10-18(24)12-22/h1-8,11-12H,9-10H2 |
InChI-Schlüssel |
WRXHQWBGGZKUCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)C=O)N=[N+](C2=CC=C(C=C2)CC(=O)C=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


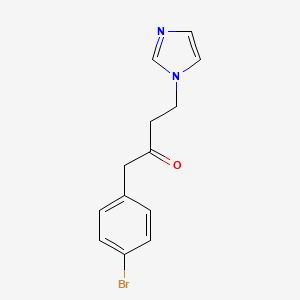
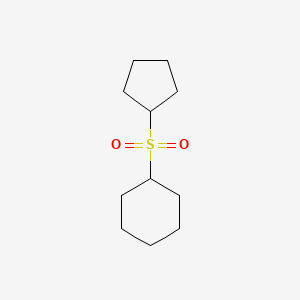

![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)


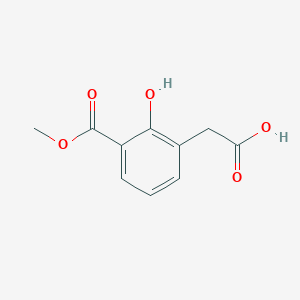
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)

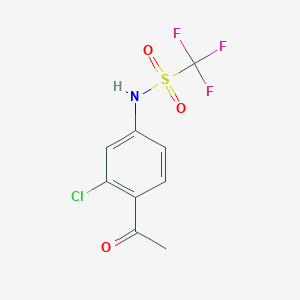
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
